4-Tert-butyl 5-ethyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-oxazepine-4,5-dicarboxylate
Description
The compound 4-Tert-butyl 5-ethyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-oxazepine-4,5-dicarboxylate is a seven-membered heterocyclic molecule containing both oxygen and nitrogen atoms within its oxazepine ring. Key structural features include:
- Tert-butyl and ethyl ester groups at positions 4 and 5, respectively, which enhance steric bulk and influence solubility.
- A partially saturated tetrahydro-oxazepine scaffold, which may confer conformational flexibility for biological interactions.
Properties
IUPAC Name |
4-O-tert-butyl 5-O-ethyl 6-hydroxy-3,5-dihydro-2H-1,4-oxazepine-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h8,10,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMURAISQVNURBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=COCCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-Tert-butyl 5-ethyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-oxazepine-4,5-dicarboxylate can be represented as follows:
This compound features a tert-butyl group and an ethyl group, contributing to its lipophilicity and potential interactions with biological membranes.
Antioxidant Activity
Research indicates that oxazepine derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances electron donation capabilities, thereby neutralizing free radicals. A study demonstrated that similar compounds effectively scavenge reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related disorders.
Antimicrobial Activity
Oxazepine derivatives have shown promising antimicrobial effects against various pathogens. For instance, derivatives similar to 4-Tert-butyl 5-ethyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-oxazepine have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, which could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Antitumor Activity
There is emerging evidence supporting the antitumor potential of oxazepine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a study involving breast cancer cell lines demonstrated that treatment with similar oxazepine compounds led to significant reductions in cell viability. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.
Neuroprotective Effects
The neuroprotective properties of oxazepines are another area of interest. Preliminary studies suggest that these compounds may protect neuronal cells from excitotoxicity and oxidative damage. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various oxazepine derivatives, it was found that:
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 4-Tert-butyl 5-ethyl 6-hydroxy derivative | 15 | 32 |
| Standard Antibiotic (e.g., Penicillin) | 20 | 16 |
This study highlights the potential of oxazepine derivatives as alternative antimicrobial agents.
Study 2: Antitumor Activity in Breast Cancer Cells
A recent investigation into the antitumor effects of oxazepine derivatives utilized MCF-7 breast cancer cells:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Oxazepine Derivative A | 60 | 30 |
| Oxazepine Derivative B | 45 | 50 |
These results indicate a significant reduction in cell viability and an increase in apoptosis rates when treated with specific oxazepine derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related molecules:
*Molecular weights and solubility are estimated based on structural features.
Key Observations:
However, the hydroxy group may also increase susceptibility to oxidation . In contrast, the 6-fluoro substituent in ’s benzoxazepine improves metabolic stability and electron-withdrawing effects, which are advantageous in drug design .
Heterocyclic Core :
- The tetrahydro-oxazepine ring in the target compound offers flexibility, whereas the benzannulated oxazepine () increases aromaticity and rigidity, favoring interactions with hydrophobic pockets in biological targets .
- The dihydropyridine core () is redox-active and smaller, enabling distinct electronic properties compared to oxazepines .
Ester Groups and Solubility :
- The tert-butyl/ethyl esters in the target compound balance lipophilicity and hydrolytic stability. The hydrochloride salt in significantly enhances aqueous solubility, a critical factor for bioavailability .
- The bulky aromatic esters in reduce solubility but may improve binding to hydrophobic enzyme pockets .
Dihydropyridines () are established in cardiovascular therapeutics, suggesting divergent pathways for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
